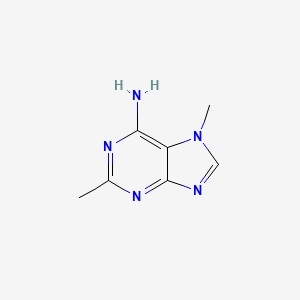
(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 3-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- Synonyms : (4-oxo-1,2,3-benzotriazin-3 (4H)-yl)methyl-acetat, Acétate de (4-oxo-1,2,3-benzotriazin-3(4H)-yl)méthyle, and others
Molecular Structure Analysis
The molecular structure of this compound consists of a benzotriazinone ring linked to a methylbenzoate moiety. The benzotriazinone ring contains a nitrogen atom and a carbonyl group. X-ray crystallographic studies have provided insights into its three-dimensional arrangement .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Peptide Synthesis
TBTU serves as a coupling reagent in peptide synthesis. It facilitates the formation of peptide bonds by activating carboxylic acids and amino groups. Specifically:
- Macrocyclic Polyamines : TBTU is employed in the synthesis of macrocyclic polyamine derivatives with varying linker lengths .
- Large-Scale Peptide Preparation : It plays a crucial role in the large-scale preparation of specific peptides, such as the hematoregulatory nonapeptide Glp-Glu-Asp-2-DAS-(Lys)2 (SK&F 107647) .
Solid Phase Peptide Synthesis
TBTU finds application in solid-phase peptide synthesis (SPPS). Its use in conjunction with Fmoc-amino acids allows efficient acylation reactions. Notably, the liberated hydroxy component serves as a color indicator, aiding in monitoring the progress of acylation reactions .
Heterocyclic Molecule Synthesis
Researchers explore TBTU derivatives for their potential as novel spiro-fused heterocyclic molecules. These compounds exhibit promise in various areas:
Cytotoxicity Studies
TBTU derivatives have been evaluated for cytotoxicity. The inhibition of bacterium Photobacterium leiognathi (Sh1) indicates considerable cytotoxic effects .
GPR139 Modulation
TBTU derivatives have been investigated as modulators of GPR139, a G protein-coupled receptor. These compounds hold promise for treating diseases associated with GPR139 .
Propiedades
IUPAC Name |
(4-oxo-1,2,3-benzotriazin-3-yl)methyl 3-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c1-11-5-4-6-12(9-11)16(21)22-10-19-15(20)13-7-2-3-8-14(13)17-18-19/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPMQAPYFQNNWCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OCN2C(=O)C3=CC=CC=C3N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2487026.png)
![(2E)-2-cyano-N-(2-methoxyphenyl)-3-[2-(propan-2-yloxy)phenyl]prop-2-enamide](/img/structure/B2487027.png)



![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2487034.png)



![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2487041.png)

![3-Chloro-4-[(3,4-dichlorobenzyl)oxy]benzaldehyde](/img/structure/B2487045.png)

